molecular formula C8H16ClNO2 B2561981 4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride CAS No. 2378501-35-8

4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride

Cat. No.: B2561981
CAS No.: 2378501-35-8
M. Wt: 193.67
InChI Key: CTOSDNQSBLLCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is known for its stability and reactivity, making it a valuable building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-dimethylpiperidine with chloroacetic acid, followed by hydrochloric acid treatment to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like crystallization and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, ketones, and amine derivatives, which are valuable intermediates in pharmaceutical and chemical industries .

Scientific Research Applications

4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a precursor for biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism by which 4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a preferred choice in various synthetic applications, distinguishing it from other piperidine derivatives .

Properties

IUPAC Name

4,5-dimethylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-5-3-7(8(10)11)9-4-6(5)2;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOSDNQSBLLCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NCC1C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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